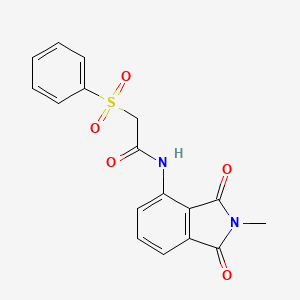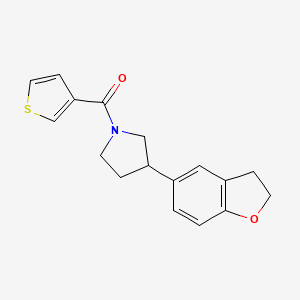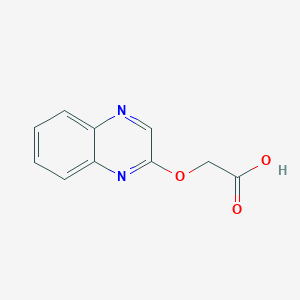
Acide 2-quinoxalin-2-yloxyacétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(quinoxalin-2-yloxy)acetic acid is a chemical compound with the molecular formula C10H8N2O3. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse applications in pharmaceuticals and industrial chemistry . The compound is characterized by the presence of a quinoxaline ring attached to an acetic acid moiety through an oxygen atom.
Applications De Recherche Scientifique
2-(quinoxalin-2-yloxy)acetic acid has a wide range of scientific research applications:
Mécanisme D'action
Quinoxaline Derivatives
Quinoxaline is a nitrogen-containing heterocyclic compound that has diverse biological activities and chemical properties . The direct C3-functionalization of quinoxalin-2 (1H)-ones via C–H bond activation has attracted considerable attention . This includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2 (1H)-ones .
Mode of Action
Quinoxaline derivatives have been found to undergo various reactions such as direct c3-functionalization via c–h bond activation . These reactions have been found to proceed via a radical process .
Biochemical Pathways
Quinoxaline derivatives have been found to be involved in various reactions including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Result of Action
Quinoxaline derivatives have been found to have diverse biological activities .
Méthodes De Préparation
The synthesis of 2-(quinoxalin-2-yloxy)acetic acid typically involves the condensation of quinoxaline derivatives with acetic acid or its derivatives. One common method is the reaction of 2-hydroxyquinoxaline with chloroacetic acid in the presence of a base such as sodium hydroxide . This reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(quinoxalin-2-yloxy)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetic acid, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions .
Comparaison Avec Des Composés Similaires
2-(quinoxalin-2-yloxy)acetic acid can be compared with other quinoxaline derivatives, such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione. While all these compounds share the quinoxaline core, they differ in their functional groups and, consequently, their chemical reactivity and biological activities .
Quinoxaline-2-carboxylic acid: This compound has a carboxylic acid group directly attached to the quinoxaline ring, making it more acidic and reactive towards nucleophiles.
Quinoxaline-2,3-dione: This derivative has two carbonyl groups at positions 2 and 3, which significantly alters its electronic properties and makes it a potent electrophile.
The uniqueness of 2-(quinoxalin-2-yloxy)acetic acid lies in its ether linkage, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Propriétés
IUPAC Name |
2-quinoxalin-2-yloxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFCMNCPRXTYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-methyl-1-(4-methylphenyl)urea](/img/structure/B2503805.png)
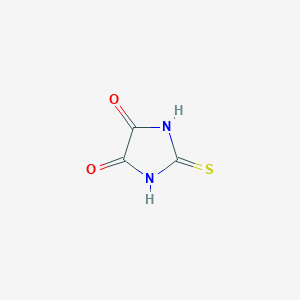
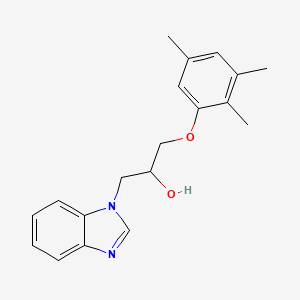
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
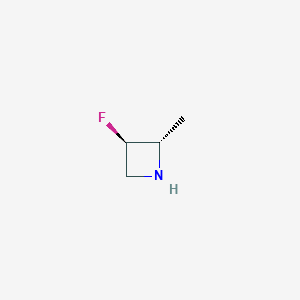
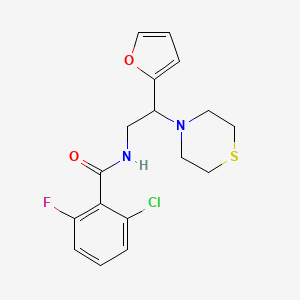

![2-{[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2503813.png)
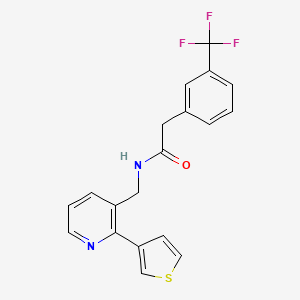
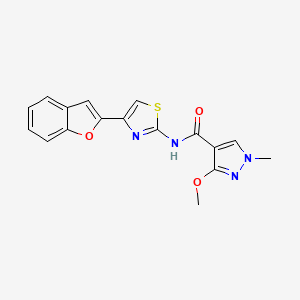
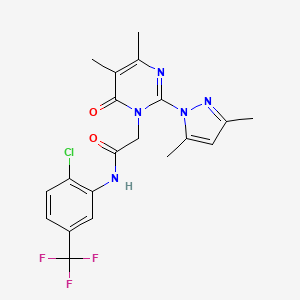
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)
